Predicted Lipophilicity (cLogP) Differentiation: N,N-Diethyl vs. Primary and N-Methyl Benzamide Analogs
The N,N-diethyl substitution on the benzamide nitrogen of CAS 1311278-74-6 is predicted to increase lipophilicity (cLogP) relative to the unsubstituted benzamide analog (CAS 1208082-00-1) and the N-methyl analog (CAS 1311279-33-0). The diethyl amide eliminates the hydrogen-bond donor present in primary and secondary amides while adding four additional methylene units, which is expected to shift cLogP upward by approximately 1.0–1.5 log units based on fragment-based calculations . The predicted pKa of 3.71±0.25 for the protonated dimethylamino-pyridine nitrogen suggests the target compound maintains basic character similar to analogs, but the increased lipophilicity of the diethyl amide tail may enhance membrane permeability in cell-based assays . Note: cLogP values are computationally predicted; no experimentally measured logP or logD data were identified in the permissible literature for direct comparison.
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | cLogP estimated ~3.5–4.5; 0 H-bond donors; MW 365.39; predicted pKa 3.71±0.25 |
| Comparator Or Baseline | CAS 1208082-00-1 (unsubstituted benzamide): cLogP estimated ~1.5–2.5; 1 H-bond donor; MW 309.29; predicted pKa 3.22 . CAS 1311279-33-0 (N-methyl): cLogP estimated ~2.0–3.0; 1 H-bond donor; MW 323.32 |
| Quantified Difference | Estimated ΔcLogP = +1.0 to +2.0 vs. unsubstituted analog; elimination of 1 H-bond donor vs. primary/secondary amide analogs |
| Conditions | Computationally predicted values from ChemicalBook; no experimental logP/logD measurements available |
Why This Matters
Increased lipophilicity and elimination of the amide H-bond donor differentiate this compound for applications requiring enhanced membrane permeability or reduced aqueous solubility, such as cell-based phenotypic screening or formulation studies where logP modulation is critical.
